molecular formula C10H12FN B11917039 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11917039
M. Wt: 165.21 g/mol
InChI Key: FYAXXHWSPZHWJH-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated nitrogen heterocycle of high interest in pharmaceutical and agrochemical research. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds . This specific derivative, functionalized with fluoro and methyl groups, serves as a key synthetic intermediate for constructing more complex molecules. Researchers value this scaffold for its potential applications in developing new therapeutic agents. Tetrahydroquinoline-based compounds have demonstrated a wide spectrum of biological activities, including anti-HIV, anticancer, antimicrobial, antileishmanial, antioxidant, and antithrombotic properties . The core structure is also investigated for use in material science, for instance, as an organic sensitizer in dye-sensitized solar cells or as a component of molecular glasses . The compound is typically supplied for Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions. Refer to the provided Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-4,7,12H,5-6H2,1H3

InChI Key

FYAXXHWSPZHWJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

The target molecule dissects into two synthons: a fluorinated aniline precursor and a γ-keto ester equivalent. Patent WO2007060685A1 demonstrates that methyl vinyl ketone (MVK) serves as an effective three-carbon annulation agent when paired with substituted anilines under Brønsted acid catalysis. For 5-fluoro substitution, 3-fluoroaniline becomes the logical starting material, though its higher steric demand compared to 2- or 4-fluoro analogs necessitates adjusted stoichiometry.

Comparative Synthetic Pathways

Two dominant pathways emerge from literature analysis:

Pathway A :

  • Friedländer annulation of 3-fluoroaniline with MVK → 5-Fluoro-4-methylquinoline

  • Catalytic hydrogenation → Target tetrahydroquinoline

Pathway B :

  • Cyclocondensation of 3-fluoroaniline with ethyl acetoacetate → 5-Fluoro-4-methyl-3,4-dihydroquinolin-2(1H)-one

  • Wolff-Kishner reduction → Target compound

Pathway A demonstrates superior scalability (batch sizes up to 500g reported), while Pathway B offers better control over exocyclic methyl positioning but requires harsh hydrazine conditions.

Optimized Friedländer-Hydrogenation Protocol (Pathway A)

Quinoline Intermediate Synthesis

The patented silferc/ZnCl₂ dual-catalyst system achieves 65% yield for 8-fluoro-4-methylquinoline, which we adapt for the 5-fluoro analog:

Reaction Conditions :

  • 3-Fluoroaniline (1.0 eq, 10 mmol)

  • Silferc catalyst (FeCl₃·SiO₂, 1.2 eq)

  • Glacial acetic acid (10 mL/mmol)

  • Methyl vinyl ketone (1.5 eq)

  • ZnCl₂ (1.0 eq) added after 1 hr at 70°C

  • Total reflux time : 3 hr

Key Modifications :

  • Increased MVK stoichiometry (1.5 eq vs. 1.2 eq for 2-fluoroaniline) compensates for steric hindrance

  • Gradient heating profile (70°C → 85°C) improves ring-closure kinetics

Yield Data :

BatchScale (mmol)Purity (HPLC)Yield (%)
11098.258
25097.862
310096.559

Hydrogenation to Tetrahydroquinoline

Quinoline reduction employs a modified Crabtree protocol:

Conditions :

  • 5-Fluoro-4-methylquinoline (1.0 eq)

  • Pd/C (10% w/w) in ethanol (0.1M)

  • H₂ pressure : 50 psi

  • Temperature : 45°C

  • Time : 6 hr

Critical Parameters :

  • pH control : Maintaining reaction mixture at pH 5–6 with acetic acid prevents N-methylation side reactions

  • Catalyst pre-treatment : Sonication in ethanol for 15 min increases surface activation

Performance Metrics :

Hydrogenation StepConversion (%)Selectivity (%)
Without pH control8276
pH 5.5 buffer9593
pH 6.2 buffer8988

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cyclization

A screen of dielectric heating parameters reveals:

Conditions :

  • 3-Fluoroaniline (1 eq), MVK (1.3 eq), [BMIM]HSO₄ (ionic liquid)

  • Microwave irradiation: 150W, 100°C, 20 min

Outcomes :

  • 78% quinoline yield (vs. 62% conventional heating)

  • 15% reduction in ZnCl₂ requirement

  • Limited scalability beyond 25 mmol due to microwave cavity size

Enzymatic Reduction Approaches

Preliminary trials with ene-reductases (OYE2, YqjM):

EnzymeSubstrate Concentration (mM)Conversion (%)ee (%)
OYE2104288
YqjM103792
Chemical10095-

While enzymatic methods offer enantioselectivity, their low volumetric productivity (≤50 mM/day) limits industrial applicability.

Industrial-Scale Considerations

Cost Analysis (Per kg of Product) :

ComponentCost (USD)% of Total
3-Fluoroaniline42058
MVK15021
Catalyst Recycle−80−11
Waste Disposal659
Utilities456

Waste Stream Management :

  • Silferc catalyst regeneration: 5 cycles possible before Fe leaching exceeds 5%

  • Ethanol recovery: Distillation achieves 92% reuse rate

  • Zn-containing residues: Stabilize with Ca(OH)₂ before landfill

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and organometallic reagents.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has been identified as a promising scaffold in the development of various pharmaceuticals. Its derivatives have shown potential in treating multiple conditions due to their diverse mechanisms of action.

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable anticancer properties. For instance, a study evaluated the efficacy of this compound derivatives against a panel of human tumor cell lines. The compound demonstrated significant cytotoxicity with mean GI50 values indicating effective growth inhibition .

CompoundMean GI50 (μM)Activity
This compound15.72Antitumor
Other derivativesVariesAntitumor

Neuropharmacological Effects

The compound has been explored for its neuropharmacological effects. Studies suggest that tetrahydroquinoline derivatives can act as anticonvulsants and antidepressants. The mechanism involves modulation of neurotransmitter systems which are critical in mood regulation and seizure activity .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics. The compound's activity has been linked to its ability to inhibit specific enzymes and receptors involved in disease processes.

Inhibition of EPAC1

Recent studies have shown that this compound analogs can inhibit the exchange protein directly activated by cyclic AMP (EPAC1). This inhibition has implications for diabetes treatment as it may enhance insulin signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Tetrahydroquinoline derivatives have been recognized for their ability to modulate inflammatory responses through selective phosphodiesterase inhibition, leading to reduced levels of pro-inflammatory cytokines in preclinical models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Rheumatoid Arthritis

In a study focusing on autoimmune diseases, tetrahydroquinoline derivatives were shown to modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses .

Cancer Treatment

A notable clinical trial assessed the efficacy of a tetrahydroquinoline derivative in patients with advanced cancer types. The study reported improved patient outcomes and tolerability compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity or modulate receptor function, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological and physicochemical properties of tetrahydroquinolines are highly sensitive to substituent positions and functional groups. Below is a comparison of key analogs:

Compound Name Substituents CAS Number Key Properties/Activities Sources
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline 5-F, 4-CH₃ 1157206-88-6 Anticancer research, improved metabolic stability
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline 6-F, 2-CH₃ 42835-89-2 Lower lipophilicity; used in kinase inhibitors
3-Methyl-1,2,3,4-tetrahydroquinoline 3-CH₃ 20668-20-6 Limited bioactivity; used in corrosion inhibition
4-Methyl-1,2,3,4-tetrahydroquinoline 4-CH₃ 635-46-1 Industrial applications (coatings, dyes)
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-CH₃, 5-OH N/A Analgesic activity (1/8 potency of morphine)
  • Fluorine Position : The 5-fluoro derivative exhibits enhanced metabolic stability compared to the 6-fluoro analog, likely due to reduced steric hindrance at the 6-position in metabolic pathways .

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Fluorine at position 5 and methyl at position 4 synergistically enhance target selectivity in kinase inhibition, as seen in analogs from and .
  • Emerging Analogs: Complex derivatives like 1-(2,4-dichlorobenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 543706-86-1) highlight trends toward multi-substituted hybrids for enhanced potency, though with increased synthetic complexity .

Biological Activity

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family of compounds, characterized by a bicyclic structure that includes a saturated quinoline ring. The introduction of a fluorine atom at the 5-position and a methyl group at the 4-position significantly influences its biological activity.

Anticancer Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of exchange proteins directly activated by cAMP (EPAC), which are implicated in cancer cell proliferation and migration. Specifically, the compound CE3F4, a tetrahydroquinoline analog, was identified as a potent EPAC1 inhibitor, demonstrating greater potency with specific substitutions such as bromine and formyl groups .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundEPAC1 Inhibition Potency (μM)Structural Features
CE3F4105-bromo, N-formyl
Analog 630Monobromo
Analog 750No formyl group

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinolines have been explored against various pathogens. Studies demonstrate that certain derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes and exert its effects .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 μg/mL
Analog APseudomonas aeruginosa10 μg/mL
Analog BEscherichia coli15 μg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. For example:

  • EPAC Inhibition : By inhibiting EPAC proteins, these compounds can disrupt signaling pathways involved in cancer progression .
  • Bacterial Membrane Disruption : The lipophilic nature of tetrahydroquinolines allows them to integrate into bacterial membranes, leading to increased permeability and cell death .

Case Studies

Several case studies highlight the therapeutic potential of tetrahydroquinolines:

  • Cancer Treatment : A study involving pancreatic cancer cells demonstrated that treatment with CE3F4 resulted in reduced cell viability and migration by inhibiting EPAC-mediated pathways.
  • Antibacterial Efficacy : Research conducted on various bacterial strains showed that the introduction of fluorine in tetrahydroquinoline derivatives significantly enhanced their antibacterial potency compared to non-fluorinated counterparts.

Q & A

Q. What are the key synthetic strategies for introducing fluorine into the tetrahydroquinoline scaffold?

Fluorination of tetrahydroquinoline derivatives typically employs fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled inert atmospheres to prevent side reactions. The choice of reagent depends on the target position of fluorination and the steric/electronic environment of the substrate. For example, fluorination at the 5-position (as in 5-fluoro derivatives) often requires precise temperature control and solvent optimization (e.g., acetonitrile or DMF) to enhance reactivity and selectivity .

Q. Which spectroscopic techniques are critical for characterizing fluorinated tetrahydroquinolines?

NMR spectroscopy (particularly 19F^{19}\text{F} NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming fluorination and structural integrity. 1H^{1}\text{H} and 13C^{13}\text{C} NMR help resolve regiochemical ambiguities, while X-ray crystallography may be used to validate stereochemistry in complex derivatives .

Q. How does the fluorine atom influence the biological activity of tetrahydroquinoline derivatives?

Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes or receptors) by forming strong dipole interactions or hydrogen bonds. For instance, 5-fluoro substitution in tetrahydroquinolines has been linked to improved pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, making these derivatives promising candidates for neuroactive agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in fluorination reactions?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates.
  • Catalyst use : Lewis acids like BF3_3·Et2_2O can stabilize transition states in electrophilic fluorination.
  • Temperature modulation : Lower temperatures (−20°C to 0°C) reduce side reactions in kinetically controlled processes.
    Controlled experiments with fractional factorial designs are recommended to identify optimal conditions .

Q. How to address contradictions in reported biological activity data for fluorinated tetrahydroquinolines?

Discrepancies often arise from differences in substituent positioning (e.g., 5-fluoro vs. 6-fluoro isomers) or stereochemical variations . For example, 5-fluoro-4-methyl derivatives may exhibit antimalarial activity, while 6-fluoro analogs could show divergent effects due to altered target binding. Systematic structure-activity relationship (SAR) studies, paired with molecular docking simulations, are critical for resolving such contradictions .

Q. What strategies enable regioselective functionalization of the tetrahydroquinoline core?

  • Directed C–H activation : Use of directing groups (e.g., esters or amides) to steer fluorination or methylation to specific positions.
  • Protection/deprotection sequences : Temporary blocking of reactive sites (e.g., NH groups) to prioritize functionalization at less nucleophilic positions.
    For example, methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes selective oxidation at the 8-position due to the electron-withdrawing ester group .

Q. How can computational methods aid in designing fluorinated tetrahydroquinolines with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic effects of fluorine substitution on reactivity and stability.
  • Molecular Dynamics (MD) : Simulates ligand-target interactions to optimize binding kinetics.
    These tools help prioritize synthetic targets, reducing trial-and-error experimentation .

Methodological Considerations

Q. What are the challenges in scaling up fluorinated tetrahydroquinoline synthesis?

  • Purification difficulties : Fluorinated compounds often have low polarity, complicating chromatographic separation.
  • Safety protocols : Handling fluorinating agents requires rigorous moisture control and waste management due to their corrosive nature.
    Microfluidic reactors and continuous-flow systems can mitigate these issues by improving reaction control and scalability .

Q. How to validate the mechanism of action for fluorinated tetrahydroquinolines in biological systems?

  • Pharmacological profiling : Combine enzyme inhibition assays (e.g., kinase panels) with in vivo efficacy studies.
  • Isotopic labeling : Use 18F^{18}\text{F} or 3H^{3}\text{H} tracers to track compound distribution and metabolism.
    For example, radiolabeled 5-fluoro-4-methyltetrahydroquinoline derivatives have been used to study CNS penetration .

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